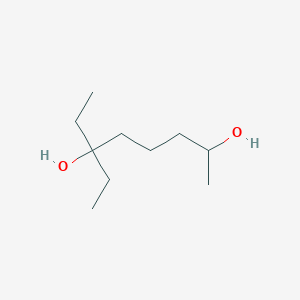

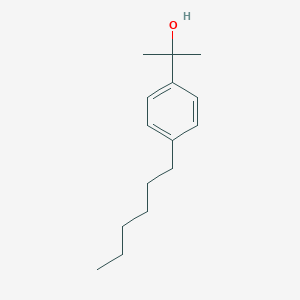

2-(4-Hexylphenyl)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Hexylphenyl)-2-propanol (2-HPP) is a compound with a wide range of applications in the scientific research field. It is a colorless, odorless liquid with a low boiling point of 76°C and a melting point of -22°C. 2-HPP is a derivative of 2-propanol, which is an alcohol with two carbon atoms and one oxygen atom, and is composed of two alkyl groups on the same carbon atom. The compound has been used in many areas of scientific research, such as in the synthesis of drugs and other compounds, as a solvent for organic reactions, and in the preparation of biological samples for analysis.

Scientific Research Applications

2-(4-Hexylphenyl)-2-propanol has been used in various scientific research applications, including drug synthesis, organic solvents, and biological sample preparation.

In drug synthesis, this compound has been used as a starting material for the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen, the antiviral drug acyclovir, and the anticonvulsant drug phenytoin.

In organic solvents, this compound has been used as a solvent for a variety of organic reactions, including the synthesis of polymers, the preparation of pharmaceuticals, and the synthesis of polymers for use in the electronics industry.

In biological sample preparation, this compound has been used as a solvent for the extraction of proteins, nucleic acids, and other biomolecules from biological samples.

Mechanism of Action

2-(4-Hexylphenyl)-2-propanol is a low-boiling point alcohol that is readily miscible with water. It is used as a solvent in scientific research applications due to its high solubility in aqueous solutions and its low boiling point, which allows it to be easily removed from the reaction mixture.

Biochemical and Physiological Effects

This compound is not known to have any significant biochemical or physiological effects on humans or animals. It is not toxic or mutagenic and does not cause any adverse reactions in humans or animals.

Advantages and Limitations for Lab Experiments

2-(4-Hexylphenyl)-2-propanol has several advantages for use in laboratory experiments. It is a low-boiling point alcohol that is readily miscible with water, making it ideal for use as a solvent in aqueous solutions. It is also non-toxic and non-mutagenic, making it safe to use in laboratory experiments.

However, this compound has some limitations. It is not as volatile as other solvents, making it more difficult to remove from the reaction mixture. It also has a relatively low boiling point, making it difficult to use in reactions that require higher temperatures.

Future Directions

In the future, 2-(4-Hexylphenyl)-2-propanol could be used in a variety of applications, including the synthesis of drugs, the preparation of biological samples for analysis, and the synthesis of polymers for use in the electronics industry. Additionally, researchers could explore the use of this compound as a solvent for organic reactions that require higher temperatures, as well as its potential use as a solvent for the extraction of proteins, nucleic acids, and other biomolecules from biological samples. Finally, researchers could investigate the potential biochemical and physiological effects of this compound on humans and animals.

Synthesis Methods

2-(4-Hexylphenyl)-2-propanol can be synthesized from 2-propanol, hexyl chloride, and a base such as sodium hydroxide. The reaction involves the substitution of the chlorine atom in hexyl chloride with the hydroxyl group in 2-propanol. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C and a pressure of 1 atm. The reaction is complete in about 5 minutes, and yields a quantitative yield of this compound.

properties

IUPAC Name |

2-(4-hexylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-4-5-6-7-8-13-9-11-14(12-10-13)15(2,3)16/h9-12,16H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHPMGUFVOADTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.